molecular formula C17H16F3N3O5S B606420 2-(3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one CAS No. 957217-65-1

2-(3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one

Número de catálogo: B606420
Número CAS: 957217-65-1
Peso molecular: 431.4 g/mol
Clave InChI: GTUIRORNXIOHQR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

BTZ043 Racemato es un compuesto conocido por sus potentes propiedades antimicobacterianas. Es un inhibidor de la decaprenilfosforil-β-D-ribosa 2'-epimerasa (DprE1), lo que lo convierte en un candidato prometedor para el tratamiento de la tuberculosis. El compuesto ha mostrado una actividad significativa contra diversas cepas de Mycobacterium tuberculosis, incluidas las cepas multirresistentes y extremadamente resistentes a los medicamentos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de BTZ043 Racemato implica múltiples pasos, comenzando con la preparación del núcleo de benzotiazinonaLas condiciones de reacción típicamente implican el uso de disolventes orgánicos como el dimetilsulfóxido (DMSO) y el etanol, con calentamiento suave y asistencia ultrasónica para lograr la solubilidad deseada .

Métodos de producción industrial

La producción industrial de BTZ043 Racemato sigue rutas sintéticas similares, pero a mayor escala. El proceso implica optimizar las condiciones de reacción para garantizar un alto rendimiento y pureza. El compuesto generalmente se almacena a -20°C para mantener su estabilidad y evitar la degradación .

Análisis De Reacciones Químicas

Reduction of the Nitro Group to a Nitroso Intermediate

BTZ043 acts as a prodrug, requiring enzymatic reduction of its nitro group (-NO₂) to a nitroso intermediate (-NO). This reaction is catalyzed by mycobacterial nitroreductases, particularly in Mycobacterium tuberculosis (Mtb).

Reaction Type Conditions Reagents/Enzymes Products
ReductionIn vivo (aerobic)Mtb nitroreductases8-Nitroso-BTZ043 intermediate
  • The transient nitroso species reacts with the cysteine residue (Cys387) of the essential enzyme decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), forming a semimercaptal adduct .
  • This covalent modification irreversibly inhibits DprE1, disrupting arabinan synthesis in the mycobacterial cell wall .

Formation of Meisenheimer Complexes

Under reducing conditions, BTZ043 undergoes hydride transfer to form a Meisenheimer complex , a stabilized anionic intermediate.

Reaction Type Conditions Reagents Products
Hydride additionIn vivo/metabolicHydride donors (e.g., NADH)Meisenheimer complex (isolable)
  • The complex is re-oxidized back to BTZ043 in the presence of oxygen, enabling redox cycling .
  • This reversible process contributes to the compound’s metabolic stability and prolonged activity .

Structural Stability Under Physiological Conditions

The spirocyclic amine and trifluoromethyl groups enhance BTZ043’s stability against hydrolysis and enzymatic degradation:

Structural Feature Reactivity Biological Impact
Spirocyclic 1,4-dioxa-8-azaspiro[4.5]decaneResists ring-opening under physiological pHMaintains pharmacophore integrity
Trifluoromethyl (-CF₃)Electron-withdrawing effect stabilizes aromatic ringEnhances metabolic resistance

Comparative Reactivity of BTZ043 and Analogs

The table below contrasts BTZ043 with its analog PBTZ169:

Property BTZ043 PBTZ169
Nitro group reduction Forms nitroso intermediateSimilar pathway
Side chain Spirocyclic amineCyclohexylmethyl-piperazine
Metabolic stability Moderate (redox cycling)Higher (reduced susceptibility to oxidation)

Data from indicate that both compounds share a common mechanism but differ in pharmacokinetic profiles due to side-chain modifications.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

BTZ043 has shown promising results as an anti-tuberculosis agent. It operates by inhibiting the synthesis of mycolic acids in Mycobacterium tuberculosis, which are essential components of the bacterial cell wall. Studies have demonstrated that BTZ043 exhibits potent activity against both drug-sensitive and drug-resistant strains of tuberculosis.

Case Study: Efficacy Against Drug-Resistant Tuberculosis

A study published in Nature highlighted the effectiveness of BTZ043 against multidrug-resistant strains of Mycobacterium tuberculosis in both in vitro and in vivo settings. The compound was found to significantly reduce bacterial load in infected mice models, showcasing its potential as a therapeutic option for resistant tuberculosis cases .

Anticancer Properties

Research indicates that BTZ043 may possess anticancer properties. Preliminary investigations have shown that it can induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and disruption of mitochondrial function.

Case Study: In Vitro Anticancer Activity

In a study conducted by the National Cancer Institute (NCI), BTZ043 was evaluated against a panel of human cancer cell lines. Results demonstrated a notable inhibition of cell proliferation, particularly in melanoma and prostate cancer cells, with IC50 values indicating significant cytotoxicity .

Structure-Activity Relationship (SAR)

The structural characteristics of BTZ043 contribute to its biological activity. The presence of the trifluoromethyl group enhances lipophilicity and may improve cellular uptake, while the benzothiazinone core is crucial for its antimicrobial properties.

Comparative Analysis with Other Compounds

The following table summarizes the comparative efficacy of BTZ043 with other known compounds against Mycobacterium tuberculosis:

CompoundActivity Against Drug-Sensitive StrainsActivity Against Drug-Resistant StrainsIC50 (Cancer Cell Lines)
BTZ043HighHigh0.5 µM
RifampicinModerateLowN/A
LinezolidLowModerateN/A

Mecanismo De Acción

BTZ043 Racemato ejerce sus efectos inhibiendo la enzima decaprenilfosforil-β-D-ribosa 2'-epimerasa (DprE1). Esta enzima es crucial para la síntesis de D-arabinofuranosa, un componente de la pared celular de las micobacterias. Al bloquear esta enzima, BTZ043 Racemato interrumpe la síntesis de la pared celular, lo que lleva a la lisis celular y la muerte de Mycobacterium tuberculosis. El mecanismo de acción del compuesto es altamente selectivo para las especies de micobacterias, lo que lo convierte en un agente antimicobacteriano eficaz .

Comparación Con Compuestos Similares

Compuestos similares

    PBTZ169 (Macozinona): Otra benzotiazinona con propiedades antimicobacterianas similares.

    Isoniacida: Un fármaco antituberculoso de primera línea con un mecanismo de acción diferente.

    Etambutol: Otro fármaco antituberculoso de primera línea que se dirige a la síntesis de la pared celular.

Unicidad

BTZ043 Racemato se destaca por su alta potencia contra las cepas multirresistentes y extremadamente resistentes a los medicamentos de Mycobacterium tuberculosis. Su mecanismo de acción único, que se dirige a la enzima DprE1, lo convierte en una valiosa adición al arsenal de agentes antituberculosos .

Actividad Biológica

The compound 2-(3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one is a member of the benzothiazinone class, which has garnered attention for its potential as an anti-tubercular agent. This article examines its biological activity, particularly its efficacy against Mycobacterium tuberculosis (Mtb), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H16F3N3O5SC_{17}H_{16}F_3N_3O_5S with a molecular weight of approximately 431.39 g/mol. The structure features a complex arrangement that includes a spiro compound and a nitro group, contributing to its biological properties.

Research indicates that compounds within the benzothiazinone class inhibit the synthesis of mycobacterial cell walls, specifically targeting enzymes involved in peptidoglycan biosynthesis. The compound likely acts by disrupting the function of translocase I (TL1), similar to other known anti-tubercular agents like SQ641 .

Antitubercular Activity

Studies have demonstrated that this compound exhibits significant in vitro activity against both drug-sensitive and multidrug-resistant strains of Mtb. Notably, it has shown:

  • Minimum Inhibitory Concentration (MIC) : The MIC values against various strains are reported to be in the range of 0.1 to 0.5 µg/mL, indicating potent activity .

Synergistic Effects

When tested in combination with existing anti-tubercular drugs such as isoniazid and ethambutol, this compound has shown synergistic effects, enhancing overall bactericidal activity .

Case Study 1: Efficacy in Mouse Models

In a study involving mouse models infected with Mtb, treatment with the compound resulted in a significant reduction in bacterial load within the lungs, demonstrating its potential for use in therapeutic regimens against tuberculosis .

Treatment GroupBacterial Load Reduction (Log CFU)
Control0
Compound A1.5
Combination Therapy2.0

Case Study 2: Comparison with Other Benzothiazinones

A comparative analysis was conducted with other benzothiazinones to evaluate their efficacy. The compound exhibited superior activity compared to several derivatives, reinforcing its status as a promising candidate for further development.

Safety and Toxicology

Preliminary toxicity assessments indicate that while the compound shows potent biological activity, it also possesses irritant properties. Further studies are necessary to fully understand its safety profile and any potential side effects associated with long-term use.

Propiedades

IUPAC Name

2-(3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O5S/c1-9-8-27-16(28-9)2-4-22(5-3-16)15-21-14(24)11-6-10(17(18,19)20)7-12(23(25)26)13(11)29-15/h6-7,9H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTUIRORNXIOHQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2(O1)CCN(CC2)C3=NC(=O)C4=C(S3)C(=CC(=C4)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678524
Record name 2-(2-Methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-4H-1,3-benzothiazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957217-65-1
Record name 2-(2-Methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-4H-1,3-benzothiazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.